Cas no 1692221-81-0 (2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide)
![2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide structure](https://www.kuujia.com/scimg/cas/1692221-81-0x500.png)
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-841868
- 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide
- 1692221-81-0
-
- Inchi: 1S/C9H16N4O/c1-6(2)8(9(10)14)12-4-7-3-11-5-13-7/h3,5-6,8,12H,4H2,1-2H3,(H2,10,14)(H,11,13)
- InChI Key: DFTQUYGHAXBSPT-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)C)NCC1=CN=CN1)N
Computed Properties
- Exact Mass: 196.13241115g/mol
- Monoisotopic Mass: 196.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.8Ų
- XLogP3: -0.2
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841868-0.25g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 0.25g |
$708.0 | 2025-02-21 | |
Enamine | EN300-841868-1.0g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 1.0g |
$770.0 | 2025-02-21 | |
Enamine | EN300-841868-10.0g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 10.0g |
$3315.0 | 2025-02-21 | |
Enamine | EN300-841868-0.5g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 0.5g |
$739.0 | 2025-02-21 | |
Enamine | EN300-841868-2.5g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 2.5g |
$1509.0 | 2025-02-21 | |
Enamine | EN300-841868-0.1g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 0.1g |
$678.0 | 2025-02-21 | |
Enamine | EN300-841868-0.05g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 0.05g |
$647.0 | 2025-02-21 | |
Enamine | EN300-841868-5.0g |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide |
1692221-81-0 | 95.0% | 5.0g |
$2235.0 | 2025-02-21 |
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide
Comprehensive Overview of 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide (CAS No. 1692221-81-0)
2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide (CAS No. 1692221-81-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique imidazole and amide functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and enzyme inhibition studies.
The molecular structure of 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide features a branched alkyl chain and an imidazole ring, which contribute to its versatility in chemical reactions. The presence of the imidazole moiety is particularly noteworthy, as it is a common pharmacophore in many therapeutic agents, including antifungal and antiviral drugs. This structural feature makes the compound a valuable candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the role of 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide in modulating enzyme activity, particularly those involved in metabolic pathways. Its ability to interact with biological targets has sparked interest in its potential as a lead compound for developing new therapeutics. For instance, researchers are investigating its efficacy in targeting protein-protein interactions, a hot topic in modern drug discovery.
In addition to its pharmaceutical applications, 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide is also being explored in biocatalysis and material science. Its stability under various conditions and compatibility with other chemical reagents make it a promising candidate for industrial applications. The compound's solubility and reactivity profiles are subjects of ongoing research, with findings suggesting potential uses in green chemistry initiatives.
The synthesis of 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide typically involves multi-step organic reactions, including amination and acylation processes. Advances in synthetic methodology have improved the yield and purity of this compound, making it more accessible for research and development. Optimizing these synthetic routes remains a key focus for chemists aiming to scale up production while minimizing environmental impact.
From a commercial perspective, the demand for 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide is expected to grow, driven by its expanding applications in life sciences and biotechnology. Market analysts predict increased investment in research involving this compound, particularly in regions with strong pharmaceutical and biotech sectors. Its potential to address unmet medical needs further enhances its market value.
For researchers and professionals seeking high-quality 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide, it is essential to source the compound from reputable suppliers who adhere to stringent quality control standards. Ensuring the compound's purity and stability is critical for achieving reproducible results in experimental studies. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its chemical integrity.
In summary, 2-{[(1H-imidazol-5-yl)methyl]amino}-3-methylbutanamide (CAS No. 1692221-81-0) represents a compound of significant scientific and commercial interest. Its unique structural features and diverse applications position it as a valuable asset in drug development, biochemical research, and industrial chemistry. As research continues to uncover new possibilities for this molecule, its role in advancing science and technology is likely to expand further.
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